molecular formula C20H16N4 B12596911 4-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline CAS No. 607737-94-0

4-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline

Cat. No.: B12596911
CAS No.: 607737-94-0
M. Wt: 312.4 g/mol
InChI Key: KUWVOCJVMUNDRT-UHFFFAOYSA-N
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Description

4-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core substituted with a pyrazole ring, which is further functionalized with a cyclopropyl group and a pyridine moiety. The unique structural attributes of this compound contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the quinoline core, followed by the introduction of the pyrazole ring through cyclization reactions. The cyclopropyl and pyridine groups are then introduced via substitution reactions under controlled conditions. Key reagents often include cyclopropyl bromide, pyridine-2-carbaldehyde, and hydrazine derivatives. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety protocols and environmental considerations are also integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline and pyrazole derivatives.

Scientific Research Applications

4-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline has numerous applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the context of its anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)benzene
  • 4-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine
  • 4-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)thiophene

Uniqueness

Compared to similar compounds, 4-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline stands out due to its unique combination of a quinoline core with a pyrazole ring, cyclopropyl group, and pyridine moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

607737-94-0

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

4-(5-cyclopropyl-3-pyridin-2-yl-1H-pyrazol-4-yl)quinoline

InChI

InChI=1S/C20H16N4/c1-2-6-16-14(5-1)15(10-12-22-16)18-19(13-8-9-13)23-24-20(18)17-7-3-4-11-21-17/h1-7,10-13H,8-9H2,(H,23,24)

InChI Key

KUWVOCJVMUNDRT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2)C3=CC=CC=N3)C4=CC=NC5=CC=CC=C45

Origin of Product

United States

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